molecular formula C9H12N4 B015784 6-Propylamino-7-deazapurine CAS No. 60972-21-6

6-Propylamino-7-deazapurine

Cat. No. B015784
CAS RN: 60972-21-6
M. Wt: 176.22 g/mol
InChI Key: LTDJBPNSUMCAHA-UHFFFAOYSA-N
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Description

6-Propylamino-7-deazapurine, also known as 6-PA-7-DP, is a purine-based nucleoside analogue which has been widely studied in recent years due to its potential applications in a variety of scientific fields. 6-PA-7-DP is a derivative of 6-thioguanine, a naturally occurring purine base, and is synthesized through a reaction between 6-thioguanine and propylamine. This compound is of interest due to its unique properties, such as its ability to bind to DNA and RNA, and its potential application in biochemistry and molecular biology.

Scientific Research Applications

Anticancer Drug Development

6-Propylamino-7-deazapurine: has shown promise in the field of oncology as a potential anticancer agent. Research indicates that derivatives of 7-deazapurine, particularly when combined with isatin, can act as potent protein kinase inhibitors . These compounds have demonstrated significant cytotoxic effects against various cancer cell lines, surpassing the efficacy of some reference anticancer drugs . The ability to modulate multiple cancer cell signaling pathways simultaneously may enhance the development of effective anticancer drugs.

Enzyme Inhibition

The compound’s role as an enzyme inhibitor is noteworthy. It has been found to inhibit the activity of protein kinases, which are pivotal in controlling cellular processes such as growth and apoptosis . By targeting these enzymes, 6-Propylamino-7-deazapurine derivatives can disrupt abnormal cell signaling, offering a therapeutic approach for treating malignancies.

Chemical Synthesis and Modification

In synthetic chemistry, 6-Propylamino-7-deazapurine serves as a foundational scaffold for creating various derivatives. Techniques like C–H Imidation have been developed to introduce functional groups selectively at specific positions on the 7-deazapurine molecule, leading to a range of biologically active compounds . This regioselective modification is crucial for exploring the biological activities of new derivatives.

Immunotherapy

Recent studies have investigated the use of 7-deazapurine derivatives in immunotherapy. These compounds have been designed to activate the STING pathway , which plays a critical role in the innate immune response . By modulating this pathway, researchers aim to develop new treatments for autoimmune diseases and enhance cancer immunotherapies.

properties

IUPAC Name

N-propyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N4/c1-2-4-10-8-7-3-5-11-9(7)13-6-12-8/h3,5-6H,2,4H2,1H3,(H2,10,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTDJBPNSUMCAHA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC1=NC=NC2=C1C=CN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40398958
Record name 6-Propylamino-7-deazapurine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40398958
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Propylamino-7-deazapurine

CAS RN

60972-21-6
Record name 6-Propylamino-7-deazapurine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40398958
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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